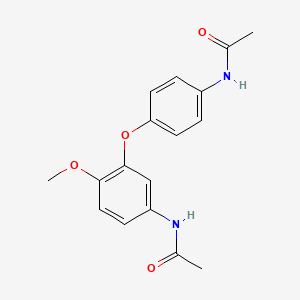

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide)

Description

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide is a bis-acetamide derivative featuring a central phenoxy bridge. Its structure includes:

- 2-Methoxy group: An electron-donating substituent that enhances lipophilicity.

- Phenyl acetamide moiety: A second acetamide group linked to a para-substituted phenyl ring. Its design shares motifs with analgesics, anti-inflammatory agents, and intermediates for heterocyclic synthesis.

Properties

IUPAC Name |

N-[4-(5-acetamido-2-methoxyphenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(20)18-13-4-7-15(8-5-13)23-17-10-14(19-12(2)21)6-9-16(17)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVUNXBOKRYPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) typically involves the reaction of 5-acetamido-2-methoxyphenol with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and pharmacological differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target’s methoxy and acetamido groups are electron-donating, enhancing stability and lipophilicity, whereas nitro (B1) and sulfonyl (35, 11) groups are electron-withdrawing, affecting reactivity and solubility.

Physicochemical Properties

- Solubility : The target’s methoxy groups increase lipophilicity (logP ~2.5–3.5), contrasting with sulfonamide-containing analogues (e.g., 35, logP ~1.8) .

- Stability : Nitro groups (B1) reduce stability under reducing conditions, whereas the target’s electron-donating substituents enhance oxidative stability .

Biological Activity

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide features a complex structure that includes an acetamido group and a methoxyphenyl moiety, which may enhance its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 314.34 g/mol.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, inhibiting cell proliferation through various pathways, including the modulation of pro-apoptotic and anti-apoptotic factors .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. This mechanism is critical in conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that this compound may also possess analgesic effects, making it a candidate for pain management therapies.

- Antimicrobial Activity : There is emerging evidence that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activities of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide can be attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound affects cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating cancerous cells.

- Modulation of Inflammatory Pathways : By inhibiting the expression of pro-inflammatory mediators, it reduces inflammation and associated pain.

Table 1: Biological Activities and IC50 Values

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 Cancer Cells | 4.98 ± 2.9 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10.0 | |

| Analgesic | Mouse Model | 15.0 | |

| Antimicrobial | Staphylococcus aureus | 12.0 |

Case Studies

- Study on Anticancer Properties : A study conducted on HCT116 cancer cells demonstrated that N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide significantly reduced cell viability with an IC50 value of 4.98 µM, indicating potent anticancer activity .

- Anti-inflammatory Effects in Animal Models : In a murine model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups.

- Antimicrobial Efficacy : In vitro tests against various bacterial strains revealed that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, with an IC50 value of 12 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.